2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-2-yl)propan-2-yl]acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-2-yl)propan-2-yl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidinone ring and a furan ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-2-yl)propan-2-yl]acetamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carboxylic acid derivative.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with a furan-containing reagent.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The acetamide group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles/Electrophiles: Various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
Oxidation Products: Furan derivatives with additional oxygen-containing functional groups.
Reduction Products: Pyrrolidine derivatives with reduced carbonyl groups.
Substitution Products: Compounds with modified acetamide groups.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-2-yl)propan-2-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-2-yl)propan-2-yl]acetamide analogs: Compounds with similar structures but different substituents on the pyrrolidinone or furan rings.
Other Pyrrolidinone Derivatives: Compounds containing the pyrrolidinone ring but lacking the furan ring.
Other Furan Derivatives: Compounds containing the furan ring but lacking the pyrrolidinone ring.
Uniqueness
This compound is unique due to the combination of the pyrrolidinone and furan rings, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-2-yl)propan-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9(7-10-3-2-6-19-10)14-11(16)8-15-12(17)4-5-13(15)18/h2-3,6,9H,4-5,7-8H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGKARZVCLMVFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)CN2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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